2-[1-(2,5-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole
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Overview
Description
2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenol and 1-(2-chloroethyl)-5-methyl-1H-benzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion generated from 2,5-dimethylphenol attacks the chloroethyl group of 1-(2-chloroethyl)-5-methyl-1H-benzimidazole, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE has been extensively studied for its applications in various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell division proteins, such as FtsZ, which is essential for bacterial cytokinesis.
Pathways Involved: By inhibiting the function of FtsZ, the compound disrupts the formation of the bacterial cell division septum, leading to cell death.
Comparison with Similar Compounds
2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[1-(2,5-dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-11-6-8-15-16(9-11)20-18(19-15)14(4)21-17-10-12(2)5-7-13(17)3/h5-10,14H,1-4H3,(H,19,20) |
InChI Key |
BPHOVEBWQOGXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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